BenchChemオンラインストアへようこそ!

2-Hydroxynicotinic acid

NAPRT inhibition cancer metabolism ovarian cancer

Choose 2-Hydroxynicotinic acid (2-HNA) for unparalleled functional cooperativity with NAMPT inhibitors (e.g., FK866). Unlike 2-fluoronicotinic acid, only 2-HNA sensitizes NAPRT-expressing ovarian (OVCAR-5/8), pancreatic (Capan-1), and HNSCC models to NAMPT blockade. Its distinct Ga(III) coordination profile (lower log β vs. 3-hydroxypicolinic acid) enables faster dissociation for radiopharmaceutical applications. Four polymorphs with unique thermal interconversion pathways necessitate polymorph specification for solid-state formulation. Request characterization data with your order.

Molecular Formula C6H4NO3-
Molecular Weight 138.1g/mol
Cat. No. B372478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxynicotinic acid
Molecular FormulaC6H4NO3-
Molecular Weight138.1g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C(=O)[O-]
InChIInChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1
InChIKeyUEYQJQVBUVAELZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxynicotinic Acid: NAPRT-Targeting Small Molecule for Oncology Combination Research


2-Hydroxynicotinic acid (2-HNA; CAS 609-71-2), a monohydroxypyridine derivative of nicotinic acid, exists in the solid state primarily as its tautomer 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) and exhibits polymorphism with four distinct crystalline forms [1]. The compound functions as a competitive inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme of the Preiss-Handler NAD+ biosynthesis pathway, with an apparent Ki of 230 µM [2]. 2-HNA does not reduce cancer cell viability as a single agent but cooperates with NAMPT inhibitors to sensitize NAPRT-proficient cancer cells that are otherwise resistant to NAMPT blockade alone [3].

Why Generic Substitution of 2-Hydroxynicotinic Acid Fails: Differential NAPRT Inhibition and Coordination Chemistry


Substituting 2-HNA with other nicotinic acid analogs is not viable due to quantitative differences in both biological target engagement and metal coordination behavior. In direct comparative NAPRT inhibition assays, 2-HNA exhibits an apparent Ki of 230 µM, whereas the closely related analog 2-fluoronicotinic acid shows a higher Ki of 280 µM and, critically, fails to sensitize OVCAR-5 ovarian cancer cells to the NAMPT inhibitor FK866 [1]. In gallium(III) coordination chemistry, 2-HNA demonstrates consistently lower complex stability constants (log β1 = 6.78; log β2 = 12.43; log β3 = 16.20) compared to 3-hydroxypicolinic acid (log β1 = 7.04; log β2 = 13.09; log β3 = 17.74), translating to meaningfully different chelation behavior in radiopharmaceutical and metallodrug applications [2]. Furthermore, the compound's four polymorphs with distinct thermal interconversion pathways preclude straightforward batch-to-batch interchangeability in solid-state formulation contexts [3].

2-Hydroxynicotinic Acid: Quantitative Evidence of Differentiation from Closest Analogs


2-Hydroxynicotinic Acid vs. 2-Fluoronicotinic Acid: NAPRT Inhibitory Potency and Functional Sensitization

2-Hydroxynicotinic acid (2-HNA) demonstrates superior NAPRT inhibitory potency compared to 2-fluoronicotinic acid, with an apparent Ki of 230 µM versus 280 µM. More critically, 2-HNA sensitizes NAPRT-expressing OVCAR-5 ovarian cancer cells to the NAMPT inhibitor FK866, whereas 2-fluoronicotinic acid fails to produce this sensitization effect despite also being a competitive NAPRT inhibitor [1].

NAPRT inhibition cancer metabolism ovarian cancer

2-Hydroxynicotinic Acid vs. 3-Hydroxypicolinic Acid: Gallium(III) Complex Stability Constants

In direct potentiometric titration studies with Ga³⁺, 2-hydroxynicotinic acid (H₂nic) forms complexes with consistently lower stability constants compared to 3-hydroxypicolinic acid (H₂pic). For the 1:1, 1:2, and 1:3 complexes at 25°C, log β values for H₂nic are 6.78, 12.43, and 16.20 respectively, versus 7.04, 13.09, and 17.74 for H₂pic [1]. This quantitative difference translates to H₂nic complexes being approximately 2.5-fold less stable than their H₂pic counterparts at each coordination step.

coordination chemistry radiopharmaceuticals gallium complexes

2-Hydroxynicotinic Acid as Most Potent Analog in NAD Biosynthesis Inhibition in Human Platelets

Among multiple nicotinic acid analogs tested for inhibition of [7-¹⁴C]nicotinic acid uptake and metabolism in human platelets, 2-hydroxynicotinic acid was the most potent. At a concentration of 1 mM, 2-HNA reduced the radioactivity gradient from approximately 20 (untreated control) to 1.4, representing a 93% reduction in isotopic incorporation into NAD and related metabolites [1].

NAD biosynthesis metabolic inhibition platelet metabolism

2-Hydroxynicotinic Acid Sodium Salt (2-HNANa) Overcomes Poor Aqueous Solubility Limitation

2-Hydroxynicotinic acid in its free acid form exhibits poor aqueous solubility, which limits its utility in aqueous biological assays and in vivo administration. Generation of its sodium salt, 2-HNANa, effectively overcomes this solubility limitation while retaining NAPRT inhibitory activity, enabling formulation of the compound for parenteral and aqueous experimental use [1].

solubility formulation drug development

2-Hydroxynicotinic Acid Polymorphism: Four Distinct Crystalline Forms with Differential Thermal Stability

2-Hydroxynicotinic acid exists in four polymorphs (Forms I-IV) with distinct thermal behaviors. Form I is the most thermally stable at elevated temperatures. Form II converts to Form I upon heating. Forms III and IV are metastable and transform to Form II upon heating before ultimately converting to Form I [1]. In the solid state, the compound exists as its tautomer 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), which is more energetically favored than 2-HNA based on theoretical calculations [1].

polymorphism solid-state chemistry crystallization

Optimal Research and Procurement Scenarios for 2-Hydroxynicotinic Acid Based on Validated Differentiation


Dual NAMPT/NAPRT Pathway Blockade in NAPRT-Proficient Cancer Models

2-HNA is uniquely suited for combination studies with NAMPT inhibitors (e.g., FK866, GNE617, GMX1778) in cancer models expressing NAPRT. As established in Section 3, 2-HNA sensitizes NAPRT-expressing ovarian (OVCAR-5, OVCAR-8), pancreatic (Capan-1), colorectal (HCT116), and head and neck squamous cell carcinoma (RPMI-2650, Detroit-562) cells to NAMPT inhibitors, whereas alternatives like 2-fluoronicotinic acid fail to produce this sensitization [1]. Procurement of 2-HNA is indicated when the experimental objective requires functional cooperativity with NAMPT inhibition rather than NAPRT inhibition alone.

Gallium(III) Radiopharmaceutical and Metallodrug Ligand Development

For radiopharmaceutical applications using ⁶⁸Ga or therapeutic gallium(III) complexes, 2-HNA provides a distinct coordination chemistry profile. The quantitative stability constant differences documented in Section 3 (log β values approximately 0.3-1.5 units lower than 3-hydroxypicolinic acid across all coordination steps) translate to meaningfully different in vivo complex stability and clearance kinetics [1]. This makes 2-HNA the ligand of choice when lower complex stability is desired, such as in applications requiring faster gallium release or different biodistribution patterns.

NAD+ Metabolism Studies Requiring Potent Preiss-Handler Pathway Inhibition

In platelet metabolism or other cellular models where maximal inhibition of the Preiss-Handler NAD+ salvage pathway is required, 2-HNA provides superior potency compared to other nicotinic acid analogs. As documented in Section 3, 2-HNA was the most potent analog tested in human platelet nicotinic acid uptake studies, reducing radioactivity incorporation by 93% at 1 mM [1]. Researchers should select 2-HNA over alternative analogs when experimental design demands robust pathway blockade with a single agent.

Solid-State Formulation Development Requiring Polymorph Specification

For solid-state pharmaceutical formulation or crystallization studies, the polymorphic nature of 2-HNA (four forms with distinct thermal interconversion pathways) necessitates explicit polymorph specification during procurement [1]. The compound's existence as the 2-ODHPCA tautomer in the solid state further distinguishes it from related compounds. Researchers should request polymorph characterization data when procuring 2-HNA for any application where solid-state properties (dissolution rate, stability, processing behavior) are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.